molecular formula C10H15NO2 B1611635 Ethyl 2,5-dimethylpyrrole-1-acetate CAS No. 5044-21-3

Ethyl 2,5-dimethylpyrrole-1-acetate

Cat. No.: B1611635
CAS No.: 5044-21-3
M. Wt: 181.23 g/mol
InChI Key: FMSGYPGAZRLNRM-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylpyrrole-1-acetate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethylpyrrole-1-acetate involves its interaction with molecular targets and pathways in biological systems. Pyrrole derivatives are known to interact with various enzymes and receptors, leading to diverse biological effects . The specific pathways and targets depend on the structure and functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 2,5-dimethylpyrrole-1-acetate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific ester group and the positions of the methyl groups on the pyrrole ring, which influence its reactivity and applications.

Properties

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSGYPGAZRLNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512474
Record name Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5044-21-3
Record name Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine ethyl ester HCl (22 g, 158 mmol) was added to a stirring mixture of hexane-2,5-dione (18 g, 158 mmol) in dichloromethane (100 mL) in an Erlenmeyer flask. To the stirring heterogeneous mixture was slowly added triethylamine (66 mL, 473 mmol). After 30 minutes, dichloromethane (50 mL) and NaHCO3 (sat. aq. 100 mL) were added and the mixture continued to stir for 20 minutes. The dichloromethane layer was injected directly onto a 330 g silica gel column and the product was eluted with 0-100% ethyl acetate in hexanes. Pertinent fractions were combined and concentrated to afford ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate as a white solid (16 g, 56%). 1H NMR (CDCl3/400 MHz) δ (ppm) 5.8 (s, 2H), 4.85 (s, 2H), 4.22 (q, 2H), 2.17 (s, 6H), 1.28 (t, 3H)
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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